molecular formula C3H5N3O B14913469 5-Amino-3H-pyrazol-3-ol

5-Amino-3H-pyrazol-3-ol

Cat. No.: B14913469
M. Wt: 99.09 g/mol
InChI Key: DNURUPVELRPGSI-UHFFFAOYSA-N
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Description

5-Amino-3H-pyrazol-3-ol is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of an amino group at the 5-position and a hydroxyl group at the 3-position makes this compound a unique and valuable compound in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3H-pyrazol-3-ol typically involves the reaction of hydrazines with β-dicarbonyl compounds. One common method is the cyclocondensation of hydrazine hydrate with 1,3-diketones under acidic or basic conditions . Another approach involves the use of enaminones and hydrazines in the presence of molecular iodine as a catalyst .

Industrial Production Methods

Industrial production of this compound often employs multicomponent reactions (MCRs) and one-pot processes to enhance efficiency and yield. These methods are designed to be environmentally friendly, utilizing green solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3H-pyrazol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various pyrazole derivatives, such as pyrazolo[1,5-a]pyrimidines and pyrazolidines .

Scientific Research Applications

5-Amino-3H-pyrazol-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-3H-pyrazol-3-ol involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-methyl-1H-pyrazole
  • 5-Amino-3-imino-3H-pyrazol-4-ylazo-benzoic acid
  • 4-Amino-3,5-dimethyl-1H-pyrazole

Uniqueness

5-Amino-3H-pyrazol-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C3H5N3O

Molecular Weight

99.09 g/mol

IUPAC Name

5-amino-3H-pyrazol-3-ol

InChI

InChI=1S/C3H5N3O/c4-2-1-3(7)6-5-2/h1,3,7H,4H2

InChI Key

DNURUPVELRPGSI-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=NC1O)N

Origin of Product

United States

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